molecular formula C15H13N3O3S2 B2983073 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide CAS No. 1207053-79-9

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide

Cat. No.: B2983073
CAS No.: 1207053-79-9
M. Wt: 347.41
InChI Key: UVFNYJYXZFYATB-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide typically involves multiple steps. One common route includes the sulfonation of thiophene to form thiophene-2-sulfonyl chloride, which then reacts with an appropriate amine to yield the sulfonamide intermediate. The final step involves the coupling of this intermediate with 4-((6-methylpyridazin-3-yl)oxy)phenol under specific conditions like the use of coupling agents such as DCC or EDC, often in the presence of catalysts and solvents like dichloromethane or DMF.

  • Industrial Production Methods: Industrial production of this compound might involve optimizing the synthetic route to minimize cost, improve yield, and ensure purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the automation of processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

  • Types of Reactions: N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    • Oxidation: The sulfonamide group may be oxidized to yield sulfonic acids.

    • Reduction: Reduction reactions could target the nitro or sulfonamide groups, leading to the formation of amines or other reduced species.

    • Substitution: The phenyl ring and the thiophene ring can both participate in electrophilic or nucleophilic substitution reactions, allowing for functional group modifications.

  • Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO₄ or H₂O₂ for oxidation reactions, and reducing agents like LiAlH₄ or NaBH₄ for reduction reactions. Solvents such as methanol, ethanol, and DMF are often used, with conditions tailored to the specific reaction's requirements.

  • Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might produce sulfonic acids, while reduction could yield amines.

Scientific Research Applications: this compound is of interest in several fields:

  • Chemistry: Its reactivity and functional groups make it a versatile building block for synthesizing more complex molecules.

  • Biology: It could be used in biochemical assays to study enzyme interactions, or as a probe in cell biology due to its unique properties.

  • Industry: Use in manufacturing processes where its specific properties can be advantageous, such as in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action: The compound's mechanism of action depends on its specific application:

  • Molecular Targets and Pathways: It may interact with enzymes or receptors in biological systems, influencing pathways related to its chemical structure. For example, the sulfonamide group could target specific enzymes that process sulfonamide substrates, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

  • Comparison and Uniqueness: Similar compounds include other thiophene derivatives or sulfonamides, but N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which impart specific reactivity and potential biological activity.

  • List of Similar Compounds

    • Thiophene-2-sulfonamide

    • 4-((6-Methylpyridazin-3-yl)oxy)phenol

    • Other thiophene derivatives with sulfonamide groups

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-11-4-9-14(17-16-11)21-13-7-5-12(6-8-13)18-23(19,20)15-3-2-10-22-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFNYJYXZFYATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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